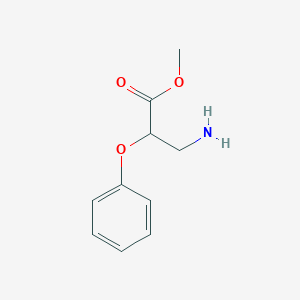
Methyl 3-amino-2-phenoxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2-phenoxypropanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid, featuring an amino group and a phenoxy group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-phenoxypropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromo-2-phenoxypropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the reduction of methyl 3-nitro-2-phenoxypropanoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-amino-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-2-phenoxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 3-amino-2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The phenoxy group may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-phenylpropanoate: Similar structure but lacks the phenoxy group.
Methyl 3-amino-2-methoxypropanoate: Similar structure but has a methoxy group instead of a phenoxy group.
Methyl 3-amino-2-ethoxypropanoate: Similar structure but has an ethoxy group instead of a phenoxy group.
Uniqueness
Methyl 3-amino-2-phenoxypropanoate is unique due to the presence of both an amino group and a phenoxy group, which confer distinct chemical and biological properties. The phenoxy group enhances its lipophilicity and potential interactions with hydrophobic sites, while the amino group provides opportunities for hydrogen bonding and electrostatic interactions.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 3-amino-2-phenoxypropanoate |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)9(7-11)14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |
InChIキー |
DTEIUUSJPLWJAO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CN)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


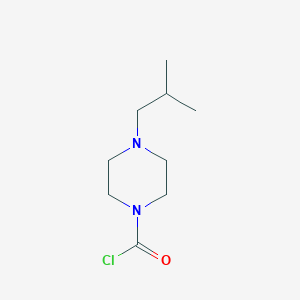

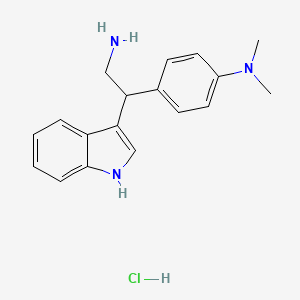

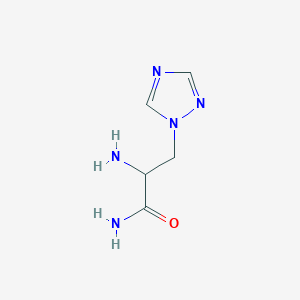

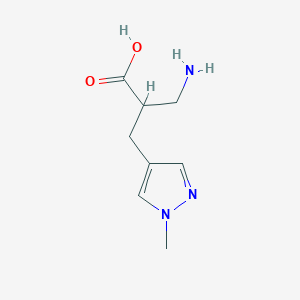
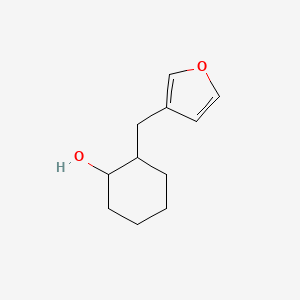
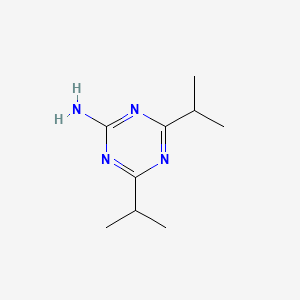

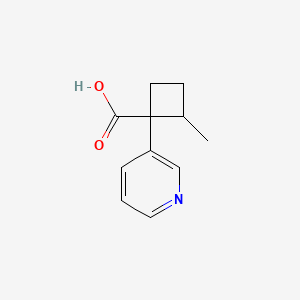
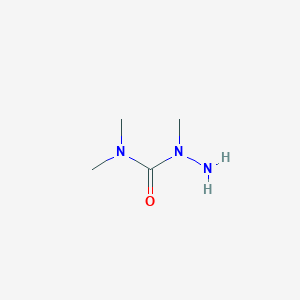
![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)

